molecular formula C8H14O B1620068 2,2,4,4-Tetramethylcyclobutanone CAS No. 4298-75-3

2,2,4,4-Tetramethylcyclobutanone

Cat. No. B1620068
CAS RN: 4298-75-3
M. Wt: 126.2 g/mol
InChI Key: NJJLNWFTKZQEQB-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylcyclobutanone, also known as TMCD, is a cyclic ketone that has been widely used in scientific research. It is a colorless liquid with a boiling point of 131 °C and a molecular weight of 156.25 g/mol. TMCD has been used in various fields of research, including organic synthesis, material science, and pharmaceuticals.

Scientific Research Applications

2,2,4,4-Tetramethylcyclobutan-1-one: A Comprehensive Analysis of Scientific Research Applications:

Application in Food Contact Materials

One of the applications of 2,2,4,4-tetramethylcyclobutan-1-one is in the safety evaluation for use as a monomer in the manufacture of polyesters which are used in food contact materials. This compound has been assessed by the EFSA Panel on Food Contact Materials for its safety and suitability for this purpose .

Role in Synthesis of Polyesters

This compound is also involved in the synthesis of high-impact, amorphous terephthalate copolyesters. These engineering thermoplastic compositions utilize 2,2,4,4-tetramethylcyclobutan-1-one to create materials with desirable properties such as rigidity and flexibility .

Chemical Synthesis Intermediate

It serves as an intermediate in chemical syntheses, such as in the production of 2,2,4,4-tetramethylcyclobutane-1,3-diol. This process involves a reaction with isobutanol in the presence of specific catalysts .

Material Properties Enhancement

The compound is used to improve material properties like glass transition temperature in various synthesis processes. This application is crucial in developing materials with specific thermal and mechanical characteristics .

Research and Development

As a product available from chemical suppliers like Sigma-Aldrich and ChemScene, 2,2,4,4-tetramethylcyclobutan-1-one is used extensively in research and development for creating new compounds and exploring novel applications .

properties

IUPAC Name

2,2,4,4-tetramethylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(2)5-8(3,4)6(7)9/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJLNWFTKZQEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338690
Record name 2,2,4,4-Tetramethylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,4-Tetramethylcyclobutanone

CAS RN

4298-75-3
Record name 2,2,4,4-Tetramethylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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